(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
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Overview
Description
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a natural compound belonging to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale extraction processes. These processes are optimized to ensure high yield and purity of the compound. The extraction process may include solvent extraction, followed by purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has been extensively studied for its potential therapeutic properties. Some of its notable applications include:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of (1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is not fully understood. studies suggest that it may exert its therapeutic effects through various mechanisms:
Inhibition of Enzymes: It inhibits the activity of certain enzymes involved in cancer cell growth.
Reduction of Inflammatory Cytokines: It reduces the production of inflammatory cytokines in the body.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Comparison with Similar Compounds
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is unique due to its specific structure and therapeutic properties. Similar compounds in the diterpenoid family include:
Labdane-8,15-diol: Shares a similar structure but differs in its biological activity.
Eperuane-8,15-diol: Another diterpenoid with comparable properties but distinct molecular targets.
These compounds highlight the uniqueness of this compound in terms of its specific therapeutic applications and molecular interactions.
Properties
CAS No. |
13902-99-3 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
InChI Key |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
Isomeric SMILES |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Canonical SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Origin of Product |
United States |
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